2-Fluorobenzo[d]thiazol-6-amine
Description
Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural motif in a vast array of biologically active compounds. nih.govjchemrev.com This scaffold's inherent chemical properties and structural rigidity make it an attractive framework for the development of novel therapeutic agents. nih.govbenthamscience.com Its derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govmdpi.com
The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile. benthamscience.com Notably, substitutions at the C-2 and C-6 positions have been identified as critical for eliciting a range of biological responses. benthamscience.com The clinical success of several benzothiazole-containing drugs, such as Riluzole for amyotrophic lateral sclerosis and Flutemetamol for Alzheimer's disease diagnosis, underscores the therapeutic importance of this heterocyclic system. mdpi.comcrimsonpublishers.com
Strategic Role of Fluorine Substitution in Modulating Chemical and Biological Profiles of Organic Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. tandfonline.comresearchgate.net Owing to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical properties without causing significant steric hindrance. benthamscience.com
Key advantages of fluorine substitution include:
Enhanced Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.com
Increased Lipophilicity: The presence of fluorine can modulate a molecule's lipophilicity, which in turn affects its membrane permeability and biodistribution. benthamscience.com
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, leading to enhanced binding affinity and potency. tandfonline.com
Alteration of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the molecule's ionization state and solubility. researchgate.netmdpi.com
The strategic placement of fluorine has proven to be a powerful tool in drug design, leading to the development of numerous successful fluorinated pharmaceuticals. researchgate.net
Overview of Aminobenzothiazole Derivatives in Contemporary Academic Research
Aminobenzothiazoles, particularly 2-aminobenzothiazole (B30445) and its derivatives, are a class of compounds that have garnered significant attention in academic and industrial research. mdpi.comnih.gov These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have demonstrated a wide range of biological activities. mdpi.comnih.gov
Recent research has focused on exploring the therapeutic potential of aminobenzothiazole derivatives in various disease areas, including:
Anticancer: Many novel aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing promising activity against various cancer cell lines. nih.govnih.govacs.org
Antimicrobial: The aminobenzothiazole scaffold has been utilized to develop new antimicrobial agents to combat drug-resistant pathogens. mdpi.com
Neuroprotective: Derivatives of aminobenzothiazoles are being investigated for their potential in treating neurodegenerative diseases. mdpi.com
The ease of functionalization of the amino group and the benzothiazole ring system allows for the creation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com
Contextualization of 2-Fluorobenzo[d]thiazol-6-amine within the Landscape of Fluorinated Aminobenzothiazole Isomers and Analogous Structures
This compound is a specific isomer within the broader class of fluorinated aminobenzothiazoles. Its chemical structure features a fluorine atom at the 2-position and an amino group at the 6-position of the benzothiazole ring. The specific placement of these functional groups is expected to impart unique physicochemical and biological properties to the molecule.
While specific research on this compound is not as extensively documented as some of its isomers, its structure suggests potential for biological activity. The presence of the 2-fluoro substituent is a unique feature that distinguishes it from the more commonly studied 2-amino-substituted benzothiazoles. The exploration of its synthesis and properties is a crucial step in understanding its potential applications.
Data Table: Properties of 2-Amino-6-fluorobenzothiazole (B1267395)
| Property | Value |
| Molecular Formula | C₇H₅FN₂S |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 348-40-3 |
| Melting Point | 183-185 °C |
| IUPAC Name | 6-fluoro-1,3-benzothiazol-2-amine |
This data is for the isomer 2-Amino-6-fluorobenzothiazole and is provided for comparative context. sigmaaldrich.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2S |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-fluoro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C7H5FN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 |
InChI Key |
FSFWWHYXWWELIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for Fluorinated Aminobenzothiazole Derivatives
Foundational Approaches to Constructing the Fluorinated Benzothiazole (B30560) Core
The construction of the benzothiazole nucleus is the initial and critical step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this, often starting from appropriately substituted aniline (B41778) or thiol precursors.
One of the most fundamental methods for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various electrophilic partners. mdpi.com For instance, the reaction of 2-aminothiophenols with aldehydes, followed by an oxidative cyclization, is a general route to 2-substituted benzothiazoles. mdpi.comnih.gov
A prominent strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net Specifically, the cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides has been employed to produce fluorinated benzothiazoles. researchgate.net However, this method can lead to the formation of regioisomeric mixtures, such as 5- and 7-fluoro-benzothiazoles, necessitating modifications to the process for the synthesis of pure compounds. nih.gov Alternative approaches include the reaction of 2-haloanilines with dithiocarbamates or the condensation of arylisothiocyanates with formamides to yield 2-aminobenzothiazoles. nih.gov
A key reaction involves the condensation of 2-amino-5-nitrothiophenol with substituted benzaldehydes to form 6-nitro-2-(substituted-phenyl)benzothiazoles, which can then be reduced to the corresponding 6-amino derivatives. nih.gov
Table 1: Foundational Cyclization Reactions
| Precursors | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Substituted benzaldehydes, 2-amino-5-nitrothiophenol | Condensation, Reflux in pyridine | 6-Nitro-2-phenylbenzothiazole derivatives | nih.gov |
| 3-Fluoro-thiobenzanilides | Jacobsen cyclization | 5- and 7-Fluorobenzothiazoles | nih.gov |
| 2-Haloanilines, Dithiocarbamates | Metal-free sulfanylation | 2-Aminobenzothiazoles | nih.gov |
A widely used and efficient method for the direct synthesis of 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanating agent. This is typically achieved by treating a halogenated aniline with potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate in the presence of bromine and glacial acetic acid. nih.govresearchgate.net The bromine and thiocyanate salt react in situ to form thiocyanogen, which then electrophilically attacks the aniline ring, leading to cyclization. core.ac.uk
This method has been successfully applied to the synthesis of various fluorinated derivatives. For example, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) is prepared from 4-fluoro-3-chloro aniline using this procedure. researchgate.net The reaction is generally carried out at low temperatures to control the reactivity of bromine. researchgate.net This approach is valuable for producing 2-aminobenzothiazoles with specific substitution patterns on the benzene (B151609) ring, which serve as crucial intermediates for further derivatization. nih.gov
Table 2: Synthesis via Halogenated Anilines and Thiocyanates
| Halogenated Aniline | Reagents | Product | Reference |
|---|---|---|---|
| 4-Fluoro-3-chloro aniline | KSCN, Br₂, Glacial Acetic Acid | 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole | researchgate.net |
| 3-Chloro-4-fluoro aniline | KSCN, Br₂, Glacial Acetic Acid | 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | |
| Substituted anilines | KSCN, Br₂, Glacial Acetic Acid | 2-Amino-substituted benzothiazoles | researchgate.net |
Advanced Strategies for Functionalization and Derivatization
Once the fluorinated aminobenzothiazole core is established, a plethora of synthetic strategies can be employed to introduce diverse functionalities. These modifications are crucial for modulating the compound's biological activity and pharmacokinetic profile.
The exocyclic amino group at the 2-position of the benzothiazole ring is a versatile handle for derivatization, particularly for the formation of amide and carboxamide linkages. These reactions typically involve the condensation of the 2-aminobenzothiazole (B30445) with carboxylic acids, acyl chlorides, or anhydrides.
A straightforward method is the acylation with an acyl chloride, such as chloroacetyl chloride, in an appropriate solvent. nih.govresearchgate.net The resulting N-(benzothiazol-2-yl)acetamide can then be further modified. nih.gov Similarly, condensation with various cinnamic acid compounds via nucleophilic acyl substitution yields benzothiazole amide derivatives. rsc.org More complex carboxamides can be synthesized by reacting the aminobenzothiazole with specialized acyl chlorides, for instance, to introduce other heterocyclic moieties. nih.gov The use of coupling agents, like the Mukaiyama reagent, facilitates the formation of amide bonds with α-amino acids. nih.gov Reaction with anhydrides like succinic or phthalic anhydride (B1165640) introduces a terminal carboxylic acid group, which can be used for subsequent transformations. researchgate.net
Table 3: Synthesis of Amide and Carboxamide Derivatives
| 2-Aminobenzothiazole Derivative | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Cinnamic acid compounds | Benzothiazole amide derivatives | rsc.org |
| 2-Aminobenzothiazole | Chloroacetyl chloride | N-(Benzothiazol-2-yl)-2-chloroacetamide | researchgate.net |
| 2-Aminobenzothiazole | α-Amino acids | α-Amino acid amide derivatives | nih.gov |
Further functionalization of the aminobenzothiazole scaffold can be achieved through the synthesis of hydrazine (B178648) and Schiff base derivatives. Hydrazinobenzothiazoles can be prepared from 2-mercaptobenzothiazole (B37678) derivatives by reaction with hydrazine hydrate (B1144303). nih.gov
Schiff bases, or imines, are readily formed by the condensation of the 2-amino group with various aldehydes or ketones. rjpbcs.com This reaction is typically carried out by refluxing the 2-aminobenzothiazole and the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid such as glacial acetic acid. rjpbcs.com For example, 2-amino-6-nitrobenzothiazole (B160904) has been condensed with a variety of benzaldehydes to produce a series of Schiff bases. nih.govrjpbcs.com Similarly, 4,6-difluoro-2-aminobenzothiazole has been reacted with different aromatic aldehydes to yield novel Schiff base derivatives. medwinpublishers.com These imines are important intermediates themselves, as the C=N bond can be subjected to further reactions, such as reduction to form secondary amines or cyclization reactions.
Table 4: Synthesis of Schiff Bases from Fluorinated Aminobenzothiazoles
| Aminobenzothiazole Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-6-nitrobenzothiazole | Benzaldehyde (B42025) | Ethanol, Glacial Acetic Acid, Reflux | N-benzylidene-6-nitro[d]thiazol-2-amine | rjpbcs.com |
| 4,6-Difluoro-2-aminobenzothiazole | Aromatic aldehydes | Condensation reaction | Benzothiazole Schiff bases | medwinpublishers.com |
To create more complex and potentially more potent molecules, other heterocyclic rings like pyrazole (B372694) and thiazolidinone can be incorporated into the benzothiazole structure.
The pyrazole moiety can be introduced by acylating the 2-aminobenzothiazole with a pyrazole-containing acyl chloride, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, to form a benzothiazolyl-pyrazole carboxamide. nih.gov
Thiazolidinone rings are typically formed by reacting a Schiff base intermediate with a compound containing a thiol group and a carboxylic acid, most commonly mercaptoacetic acid (thioglycolic acid). For instance, the Schiff base derived from 2-amino-6-fluoro-7-chlorobenzothiazole and a substituted benzaldehyde can be cyclized with mercaptoacetic acid in the presence of a catalyst like zinc chloride to yield a 3-(benzothiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivative. This strategy combines three distinct molecular scaffolds—benzothiazole, an aromatic ring, and thiazolidinone—into a single hybrid molecule. mdpi.com
Table 5: Incorporation of Heterocyclic Moieties
| Starting Material | Reagent(s) | Incorporated Moiety | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | Pyrazole | nih.gov |
| Schiff base from 2-amino-6-fluoro-7-chlorobenzothiazole | Mercaptoacetic acid, ZnCl₂ | Thiazolidinone |
Conjugation with Bisphosphonic Acids
The conjugation of benzothiazole derivatives with bisphosphonic acids is a significant strategy, particularly for developing agents that can target bone tissue. Bisphosphonates are known for their high affinity for hydroxyapatite, the mineral component of bone. A general method for this conjugation involves the synthesis of (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids.
The synthesis begins with the reaction of a 2-aminobenzothiazole derivative with triethyl orthoformate and diethyl phosphite. nih.gov This reaction forms the corresponding tetraethyl-1,1-bisphosphonate intermediate. nih.gov In the subsequent step, these bisphosphonic esters undergo dealkylation using trimethylsilyl (B98337) bromide (TMBS) in an anhydrous solvent like acetonitrile (B52724) to yield the final bisphosphonic acids. nih.gov For derivatives requiring further modification, a precursor containing a nitro group can be reduced to an amine, which is then available for acylation before the final dealkylation step. nih.gov This approach allows for the creation of bone-targeting molecules with potential applications in treating skeletal diseases. nih.govdoaj.org
Table 1: Synthesis of (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acids
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2-Aminobenzothiazole, Triethyl orthoformate, Diethyl phosphite | Heat to 160 °C until EtOH distillation ceases | Tetraethyl-1,1-bisphosphonate intermediate | nih.gov |
| 2 | Tetraethyl-1,1-bisphosphonate intermediate | Trimethylsilyl bromide (TMBS), Anhydrous Acetonitrile | (2-Aminobenzothiazole)-methyl-1,1-bisphosphonic acid | nih.gov |
Annulation to Form Triazolo-Benzothiazole Analogues
Annulation, or ring-forming, reactions involving 2-aminobenzothiazole derivatives are employed to construct fused polycyclic systems, such as benzo nih.govrsc.orgthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazoles. These tricyclic structures are of significant interest due to their biological activities.
A predominant synthetic pathway starts with the conversion of 2-aminobenzothiazole to 2-hydrazinylbenzothiazole. This can be achieved by reacting 2-mercaptobenzothiazole with hydrazine hydrate or through an exchange reaction on the 2-amino group. mdpi.comnih.gov The resulting 2-hydrazinylbenzothiazole is a key intermediate that undergoes cyclization with a one-carbon electrophile to form the triazole ring. nih.gov Common reagents for this cyclization include formic acid, formamide, or various acid chlorides, which determine the substitution pattern on the newly formed triazole ring. nih.gov An alternative one-pot approach involves the reaction of 2-hydrazinobenzothiazole (B1674376), an aldehyde, and an oxidizing agent to form the fused triazole system. rsc.orgrsc.org Another method involves an oxidative cyclization of a 3-mercaptotriazole derivative fused to the benzene ring, forming the thiazole (B1198619) ring in the final step. mdpi.comnih.gov
Table 2: Synthetic Pathways to Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazoles
| Starting Material | Key Intermediate | Cyclization Reagent | Product | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | 2-Hydrazinylbenzothiazole | Formic Acid / Acid Chloride | Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazole | nih.gov |
| 2-Aminobenzothiazole | 2-Hydrazinylbenzothiazole | Formic Acid / Formamide | Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazole | nih.gov |
| 2-Hydrazinobenzothiazole | (Not applicable) | Aromatic Aldehydes (One-pot) | Substituted Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazole | rsc.orgrsc.org |
Diverse Heterocyclic Substitutions and Linkages
The 2-aminobenzothiazole core is a versatile scaffold for linking to other heterocyclic rings, leading to hybrid molecules with potentially enhanced biological properties. Common linkages include the formation of azetidinone, thiazolidinone, and pyrazole rings.
The synthesis of 2-azetidinones (β-lactams) linked to a benzothiazole moiety is a well-established method. The typical procedure involves a [2+2] cycloaddition reaction. First, a Schiff base is prepared by the condensation of a 2-aminobenzothiazole derivative with a suitable aromatic aldehyde. icm.edu.plglobalresearchonline.net This Schiff base is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), to yield the 2-azetidinone ring. globalresearchonline.net This reaction, often referred to as the Staudinger synthesis, results in a four-membered lactam ring attached to the benzothiazole core.
Thiazolidinone-benzothiazole hybrids are commonly synthesized through the reaction of a benzothiazole-containing Schiff base with a sulfur-containing reagent. The precursor Schiff base is formed from 2-aminobenzothiazole and an aldehyde. nih.gov Subsequent reaction with thioglycolic acid leads to the cyclization and formation of the 4-thiazolidinone (B1220212) ring. rsc.orgresearchgate.net Zinc chloride can be used as a catalyst in some instances. This method provides a straightforward route to 2-substituted-3-(benzothiazol-2-yl)thiazolidin-4-ones.
Conjugating benzothiazoles with pyrazoles can be achieved through several synthetic routes. One common method involves the use of 2-hydrazinobenzothiazole as a key precursor, which is prepared from 2-mercaptobenzothiazole and hydrazine hydrate. researchgate.net This intermediate is then reacted with a dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, to construct the pyrazole ring, yielding pyrazole-linked benzothiazole derivatives. researchgate.netnih.gov These hybrid structures are explored for their potential as bioactive agents. nih.govnih.gov
Table 3: Synthesis of Heterocyclic-Linked Benzothiazole Derivatives
| Heterocyclic Ring | General Method | Key Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Azetidinone | Staudinger [2+2] Cycloaddition | Benzothiazole Schiff base, Chloroacetyl chloride | Triethylamine (TEA) | icm.edu.plglobalresearchonline.net |
| Thiazolidinone | Cyclocondensation | Benzothiazole Schiff base, Thioglycolic acid | Reflux in a suitable solvent | nih.govrsc.orgresearchgate.net |
| Pyrazole | Condensation/Cyclization | 2-Hydrazinobenzothiazole, Dicarbonyl compound | Reflux in ethanol | researchgate.netnih.gov |
Spectroscopic and Advanced Analytical Characterization of Fluorinated Aminobenzothiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Fluorobenzo[d]thiazol-6-amine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons and the amine group. For instance, in a related compound, N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, the fluorobenzothiazole protons resonate in the range of δ 7.2–8.1 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Data for the parent compound, 2-aminobenzothiazole (B30445), shows characteristic shifts that are influenced by the fluorine substituent in this compound.
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and position of the fluorine atom on the benzothiazole (B30560) ring.
| Technique | Description | Observed Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Provides information on the proton environments in the molecule. | Aromatic protons typically appear between 7.2-8.1 ppm. | |
| ¹³C NMR | Details the carbon skeleton of the compound. | Data available for related benzothiazole structures. | nih.gov |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | Specific data for this compound is not readily available in the provided results. |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key functional groups and their expected IR absorption bands include the N-H stretching of the primary amine, C-N stretching, C=N stretching of the thiazole (B1198619) ring, C-F stretching, and aromatic C-H and C=C stretching. For example, in a similar molecule, N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, a characteristic C=O stretch is observed around 1663 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 | |
| Aromatic C-H | Stretching | 3000-3100 | rjpbcs.com |
| Thiazole C=N | Stretching | 1600-1650 | |
| Aromatic C=C | Stretching | 1450-1600 | |
| C-F | Stretching | 1000-1400 |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
The nominal molecular weight of this compound is 168.19 g/mol . sigmaaldrich.comcymitquimica.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns can provide valuable structural information. For the related 2-amino-6-fluorobenzothiazole (B1267395), the top peak in the GC-MS spectrum is observed at m/z 168. nih.gov
| Technique | Information Provided | Key Findings | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) at m/z 168. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm molecular formula. | Validates the elemental composition. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. While specific crystallographic data for this compound is not detailed in the provided results, data for the related 2-amino-6-fluorobenzothiazole is available in the Cambridge Structural Database. nih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Provides a complete and unambiguous determination of the solid-state structure. | nih.gov |
| Space Group | The specific symmetry elements of the crystal. | ||
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound. These methods separate the compound from any impurities present.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to quantify the purity of the final compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification of impurities. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to traditional HPLC. bldpharm.combldpharm.com
| Technique | Purpose | Typical Application | Reference |
|---|---|---|---|
| TLC | Reaction monitoring and qualitative purity check. | Visualizing spots under UV light or with staining agents. | nih.gov |
| HPLC | Quantitative purity assessment. | Determining the percentage purity of the compound. | nih.gov |
| LC-MS | Separation and identification of impurities. | Coupling chromatographic separation with mass analysis. | nih.gov |
| UPLC | High-throughput purity analysis. | Faster and more sensitive separations. | bldpharm.combldpharm.com |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and fluorine) in the compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to confirm its elemental composition. The empirical formula for this compound is C₇H₅FN₂S. sigmaaldrich.com
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Significance | Reference |
|---|---|---|---|---|
| Carbon (C) | Calculated based on the molecular formula C₇H₅FN₂S. | Determined experimentally. | Confirms the elemental composition and supports the proposed molecular formula. | sigmaaldrich.com |
| Hydrogen (H) | ||||
| Nitrogen (N) | ||||
| Sulfur (S) | ||||
| Fluorine (F) |
Computational Chemistry and Molecular Modeling in Fluorinated Aminobenzothiazole Research
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interactions between ligands, such as 2-fluorobenzo[d]thiazol-6-amine derivatives, and their biological targets, typically proteins or nucleic acids.
Prediction of Binding Affinities and Specific Binding Modes
Molecular docking simulations are crucial for estimating the binding affinity, often expressed as a docking score in kcal/mol, which represents the energy required for the ligand to bind to its receptor. These simulations can elucidate specific drug-DNA interactions by analyzing factors like hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov
In studies involving benzo[d]thiazol-2-amine derivatives, docking simulations have been used to analyze the conformations of compounds to identify their potential binding modes within the DNA groove or the active site of an enzyme. nih.govresearchgate.net For instance, derivatives of benzo[d]thiazol-2-amine were docked against the Human Epidermal growth factor Receptor (HER), with results indicating strong binding affinities. nih.govresearchgate.net The analysis revealed that specific structural modifications on the benzothiazole (B30560) scaffold led to higher binding affinities, suggesting more effective interaction with the target enzyme. nih.govresearchgate.net
| Compound | Target | Top Docking Scores (kcal/mol) |
| Benzo[d]thiazol-2-amine Derivative 1 | HER Enzyme | - |
| Benzo[d]thiazol-2-amine Derivative 2 | HER Enzyme | -10.4, -9.9, -9.8 |
| Benzo[d]thiazol-2-amine Derivative 3 | HER Enzyme | - |
| Data derived from a study on benzo[d]thiazol-2-amine derivatives, showing the superior binding affinity of a modified compound (Derivative 2) compared to its parent structures. nih.gov |
Elucidation of Enzyme Inhibition Mechanisms
Docking studies are instrumental in clarifying how benzothiazole derivatives inhibit enzyme activity. By visualizing the ligand in the enzyme's active site, researchers can identify key interactions that lead to inhibition. For example, docking studies on benzothiazole derivatives targeting the DHPS enzyme helped to understand the interaction of potent compounds with the binding sites. nih.gov
A significant target for antitubercular drugs is the decaprenylphosphoryl-D-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov Computational studies on benzothiazinone (BTZ) analogs, which share structural similarities with aminobenzothiazoles, have revealed a covalent, irreversible inhibition mechanism. nih.gov Covalent docking simulations identified specific BTZ analogs that formed a stable complex with DprE1, exhibiting higher binding affinities than the known inhibitor PBTZ169. nih.gov This approach helps in understanding the dynamic stability of the ligand-enzyme complex and the structural requirements for potent inhibition. nih.gov
Analysis of DNA-Compound Interactions
Beyond protein targets, molecular docking can also model the interaction between small molecules and nucleic acids. Research on benzo[d]thiazol-2-amine derivatives has included docking simulations with DNA to understand their potential as anticancer agents. nih.govresearchgate.net These studies focus on identifying the binding modes of the compounds within the DNA grooves, highlighting interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov The insights gained from these simulations suggest that certain derivatives could interact effectively with DNA, contributing to their biological activity. nih.govresearchgate.net
In Silico Identification of Biological Targets (e.g., HER enzyme, DprE1, EGFR, Cholinesterases)
A primary application of molecular docking is the identification of potential biological targets for a given compound. For the fluorinated aminobenzothiazole scaffold, in silico studies have explored interactions with a range of enzymes implicated in various diseases.
HER Enzyme/EGFR : The Human Epidermal growth factor Receptor (HER/EGFR) family of tyrosine kinases is a major target in cancer therapy. Docking studies have shown that benzo[d]thiazol-2-amine derivatives can exhibit strong binding affinities to the HER enzyme, suggesting their potential as anticancer agents. nih.govresearchgate.net
DprE1 : As a crucial enzyme for Mycobacterium tuberculosis, DprE1 is a validated target for antitubercular drugs. nih.govnih.gov The specificity of DprE1 to mycobacteria makes it an attractive target for developing new treatments. nih.gov In silico screening of compound libraries against the DprE1 crystal structure has identified potent benzothiazole-related inhibitors. nih.gov
Other Kinases : Protein tyrosine kinases (PTKs) are involved in signaling pathways that regulate cell growth and differentiation. biointerfaceresearch.com The p56lck tyrosine kinase, in particular, has been a target for benzothiazole derivatives designed as potential antitumor agents. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods that relate the chemical structure of compounds to their biological activity. chula.ac.th These models are powerful tools for predicting the activity of novel compounds and for understanding the structural features required for a desired biological effect. physchemres.org
Derivation of Structure-Activity Models for Predictive Purposes
QSAR models are mathematical equations that correlate molecular descriptors (physicochemical properties) with biological activity. nih.gov In the context of fluorinated aminobenzothiazoles, QSAR studies have been performed to build predictive models for activities such as anticancer and antiproliferative effects. chula.ac.thnih.gov
For example, a Group-based QSAR (GQSAR) analysis was performed on a series of benzothiazole derivatives to identify structural fragments that enhance anticancer activity. chula.ac.th The study fragmented the benzothiazole dataset and generated models using multiple linear regression. chula.ac.th The resulting models revealed that the presence of hydrophobic groups at one position (R1) and the chain count at another (R2) were critical for activity. chula.ac.th
Another QSAR study on halogen-substituted benzothiazoles developed models for antiproliferative activity against various cell lines. nih.gov The best model for activity against MDCK-1 cells included descriptors related to molecular size, shape, and polarizability. nih.gov Such models provide valuable insights into the structural requirements for optimizing the biological activity of benzothiazole derivatives. chula.ac.thnih.gov
| QSAR Model | Key Descriptors | Correlation |
| GQSAR for Anticancer Activity | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6 Chain Count | r² = 0.81, q² = 0.75 |
| QSAR for Antiproliferative Activity | SIC1, GATS4p, BEHv6, BELp1, R7m | - |
| Table showing examples of descriptors used in QSAR models for benzothiazole derivatives and their statistical significance. chula.ac.thnih.gov |
These predictive models guide medicinal chemists in designing new fluorinated aminobenzothiazole derivatives with potentially enhanced efficacy. chula.ac.thnih.gov
Design of Optimized Ligands for Enhanced Biological Efficacy
Computational chemistry plays a pivotal role in the rational design of optimized ligands derived from fluorinated aminobenzothiazoles to enhance their interaction with biological targets. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary strategies employed. SBDD utilizes the three-dimensional structure of the target receptor to design or modify ligands that can achieve better affinity and selectivity. preprints.org LBDD, conversely, relies on the knowledge of molecules known to interact with a target to derive a pharmacophore model, which defines the essential structural features required for biological activity. preprints.org
The design process for fluorinated aminobenzothiazole derivatives often focuses on modifying the core structure to improve interactions within the binding pocket of a target protein. For instance, in the development of antagonists for the orexin (B13118510) 1 receptor (OX1R), a target for treating conditions like addiction and obesity, molecular docking studies have shown that 6-fluorobenzothiazole moieties can be well-accommodated within the receptor's binding pocket. researchgate.net This insight allows medicinal chemists to use the binding pose as a guide for synthesizing new analogues with potentially improved pharmacological properties. researchgate.net The determination of a ligand's binding pose is critical for the intuitive and computational optimization of its affinity and selectivity. researchgate.net
Another optimization strategy involves combining the fluorobenzothiazole scaffold with other heterocyclic systems. Research has shown that integrating a benzothiazole moiety can lead to derivatives with significant antimicrobial or antifungal activities. researchgate.net The fluorination of heterocyclic compounds is a known strategy in medicinal chemistry, and its influence on binding affinity is a subject of detailed investigation. In one study focusing on human carbonic anhydrase II (CA II) inhibitors, a series of fluorinated heterocyclic compounds, including a fluorinated benzothiazole, were analyzed to understand the structural and thermodynamic effects of fluorination on ligand binding. cambridge.org
Furthermore, ligand design can be aimed at enhancing specific physicochemical properties for particular applications. For example, derivatives of Thioflavin T (ThT), a benzothiazole-based dye, have been synthesized to improve their ability to bind to and fluorescently report on the presence of specific DNA structures like G-quadruplexes. researchgate.net By modifying the benzothiazole ring, researchers created analogues with significantly enhanced and more selective fluorescence upon binding to the target, demonstrating how ligand optimization can fine-tune molecules for use as specific biological probes. researchgate.net
The following table summarizes examples of ligand optimization strategies for benzothiazole derivatives based on computational and experimental findings.
| Target/Application | Optimization Strategy | Compound Class | Desired Outcome |
| Orexin 1 Receptor (OX1R) | Accommodating the 6-fluoro moiety in the binding pocket | 6-Fluorobenzothiazole derivatives | Increased antagonist selectivity and potency researchgate.net |
| Microbial Enzymes | Combining benzothiazole with other heterocycles | Thiazole (B1198619)/Thiophene/Pyrazole-benzothiazoles | Enhanced antimicrobial/antifungal activity researchgate.net |
| Human Carbonic Anhydrase II | Fluorination of the heterocyclic core | Fluorinated benzothiazoles | Evaluation of fluorine's effect on binding affinity cambridge.org |
| G-Quadruplex DNA | Modification of the benzothiazole N-substituent | Thioflavin T (Benzothiazole) Analogues | Improved fluorescence and binding selectivity researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are indispensable computational tools for studying the dynamic nature of fluorinated aminobenzothiazoles and their interactions with biological macromolecules. These methods provide insights into the behavior of molecules over time at an atomic level, which is not always possible with static experimental techniques. preprints.org
MD simulations are frequently used to refine the results of molecular docking. preprints.org While docking predicts a preferred binding pose of a ligand in a receptor's active site, MD simulations can assess the stability of this docked complex in a more realistic, solvated environment. preprints.orgnih.gov This process can reveal important conformational changes in both the ligand and the protein upon binding, offering a more accurate picture of the interaction. nih.gov For example, in a study on quinoline-urea-benzothiazole hybrids as potential antitrypanosomal agents, MD simulations were performed on the ligand-protein complexes to understand their behavior and the conformational shifts that occur upon binding to the target oxidoreductase enzyme. nih.gov
Following MD simulations, methods like the Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are often used to calculate the free energy of binding between the ligand and the protein. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. nih.gov Such calculations were employed for quinoline-urea-benzothiazole hybrids to better predict their efficacy. nih.gov
Conformational analysis is also crucial for confirming the structures of newly synthesized molecules, especially when multiple isomers could be formed during a reaction. By comparing experimental data with computationally derived low-energy conformers, the most probable structure can be identified. mdpi.com In the study of iron(III) complexes with 2-aminobenzothiazole (B30445), quantum-mechanical calculations were used to analyze the interplay of non-covalent interactions, such as anion–π and ion-pair interactions, which govern the compound's solid-state conformation. tandfonline.com
Moreover, computational approaches like 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies rely on the correct three-dimensional conformations of a series of molecules to build predictive models. For aminobenzothiazole derivatives with anticonvulsant activity, a docking-based conformation selection strategy was used to obtain rational conformations for developing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models help in understanding the structural requirements for biological activity, such as the influence of electron-withdrawing or hydrogen bond donor groups at specific positions. nih.gov
The table below outlines the application of these computational methods in the study of benzothiazole derivatives.
| Computational Method | Application | Studied System | Key Findings |
| Molecular Dynamics (MD) Simulation | Assess binding stability and conformational changes | Quinoline-urea-benzothiazole hybrids with oxidoreductase | Revealed dynamic behavior and conformational shifts of the ligand-protein complex over time. nih.gov |
| MM/GBSA | Calculate binding free energy | Quinoline-urea-benzothiazole hybrids | Provided more accurate predictions of binding affinity compared to standard docking scores. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive activity models | Aminobenzothiazole derivatives | Identified key structural features influencing anticonvulsant activity. nih.gov |
| Quantum Mechanics | Analyze non-covalent interactions | Iron(III) complexes of 2-aminobenzothiazole | Elucidated the role of anion–π and ion-pair interactions in the crystal structure. tandfonline.com |
| Conformational Study | Confirm chemical structure | Novel synthesized thiazole derivatives | Verified the proposed reaction mechanism and resulting molecular structure. mdpi.com |
Research on Biological Activities and Potential Therapeutic Applications of Fluorinated Aminobenzothiazole Derivatives
Anticancer and Antitumor Research
Fluorinated aminobenzothiazole derivatives have emerged as a significant class of compounds in oncology research. Their unique structural features allow them to interact with various biological targets implicated in cancer progression, demonstrating potent activity in preclinical studies.
The cytotoxic and antiproliferative properties of fluorinated 2-(4-aminophenyl)benzothiazoles have been extensively evaluated against a panel of human cancer cell lines. Research has shown that these compounds can exhibit potent and selective activity. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated powerful cytotoxicity, with GI₅₀ values less than 1 nM, in sensitive human breast cancer cell lines such as MCF-7 (Estrogen Receptor positive) and MDA-MB-468 (Estrogen Receptor negative). bohrium.com However, these same compounds were largely inactive (GI₅₀ > 10 µM) against cell lines like the PC-3 prostate cancer line and the HCT-116 colon cancer line. bohrium.com
One of the most studied compounds, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was identified as a potent broad-spectrum agent within the National Cancer Institute's (NCI) 60-cell line screen. bohrium.com The antiproliferative activity of these compounds is linked to their metabolism within sensitive cancer cells. nih.gov For example, the parent compound DF 203 requires metabolic hydroxylation by the CYP1A1 enzyme to exert its effect, a process that occurs only in sensitive cell lines like MCF-7. bohrium.comnih.gov
A series of novel benzothiazole (B30560) derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer lines (A549, H1299). nih.gov Among them, compound B7, identified as 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, was found to significantly inhibit the proliferation of these cell lines. nih.gov Similarly, other studies have synthesized and evaluated fluorinated 2-aryl benzothiazole derivatives, finding that compounds with hydroxyl groups on the phenyl ring showed significant activity against the MCF-7 cell line. nih.gov Phenylacetamide derivatives containing a benzothiazole nucleus have also been shown to reduce cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. semanticscholar.org
In Vitro Cytotoxicity of Fluorinated Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast) | GI₅₀ | < 1 nM | bohrium.com |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA-MB-468 (Breast) | GI₅₀ | < 1 nM | bohrium.com |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | PC-3 (Prostate) | GI₅₀ | > 10 µM | bohrium.com |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | HCT-116 (Colon) | GI₅₀ | > 10 µM | bohrium.com |
| 2-(1H-benzo(d)imidazol-2-ylthio)-N-(4-(benzo(d)thiazol-2-yl)-3-chlorophenyl) acetamide (B32628) (BTA 13) | Various | N/A | Active | europeanreview.org |
| N-(4-(benzo(d)thiazol-2-yl)phenyl) acetamide (BTA 14) | Various | N/A | Active | europeanreview.org |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Epidermoid), A549 (Lung), H1299 (Lung) | N/A | Significant Inhibition | nih.gov |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2, HCT-116, MCF-7 | IC₅₀ | 7.44 - 9.99 µM | nih.gov |
A key mechanism through which fluorinated aminobenzothiazoles exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. Studies have shown that these compounds can trigger apoptosis and cause cell cycle arrest in a dose- and time-dependent manner. europeanreview.org
For instance, 2-aminobenzothiazole (B30445) treatment of human laryngeal carcinoma (HEp-2) cells led to a significant increase in the apoptotic cell population, with 42.62% of cells undergoing apoptosis compared to untreated cells. europeanreview.org This process was characterized by the depolarization of the inner mitochondrial membrane, a hallmark of apoptosis, and the activation of caspases 3/7. europeanreview.org Another derivative, 10H-3,6-diazaphenothiazine, was found to induce G2/M phase cell cycle arrest and caspase-dependent apoptosis in A2780 ovarian carcinoma cells. nih.gov
The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause DNA damage and arrest the cell cycle. nih.gov Similarly, the derivative known as B7 demonstrated effects of promoting apoptosis and arresting the cell cycle in A431 and A549 cancer cells at concentrations of 1, 2, and 4 μM. nih.gov Another 2-aminobenzothiazole derivative, compound 41, was found to induce G2/M cell cycle arrest in various leukemia and breast cancer cell lines, which was associated with increased levels of reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov
The anticancer activity of fluorinated aminobenzothiazoles is often underpinned by their ability to target specific molecular pathways crucial for cancer cell survival and proliferation. A primary mechanism for many 2-(4-aminophenyl)benzothiazoles is the induction of the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells. bohrium.com This enzyme metabolizes the benzothiazole, leading to the formation of active compounds that exert cytotoxic effects. nih.gov
Recent research has also focused on other signaling pathways. For example, the compound B7 was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells. nih.gov These pathways are critical for regulating cell growth, proliferation, and survival. Other derivatives have been designed as inhibitors of specific kinases involved in cancer progression. Several 2-aminobenzothiazole derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Compound 13 from one such study emerged as a potent antiproliferative agent against HCT116, A549, and A375 cell lines, with greater selectivity for cancer cells over normal cells. nih.gov
Furthermore, research has explored the inhibition of Matrix Metalloproteinase-13 (MMP-13) by aminobenzothiazole derivatives. nih.gov MMP-13 is an enzyme that plays a role in tissue remodeling and is implicated in cancer metastasis. nih.govnih.gov Bisphosphonate derivatives of 2-aminobenzothiazole have been synthesized to target MMP-13, with compounds substituted at the 6-position of the benzothiazole ring, such as with a fluorine atom, showing potent and selective inhibition. nih.gov The higher selectivity of these compounds for MMP-13 is considered advantageous, as this enzyme is a validated therapeutic target in pathologies involving abnormal tissue degradation. nih.gov
Antimicrobial Research
In addition to their anticancer properties, fluorinated aminobenzothiazole derivatives have been investigated for their potential to combat microbial infections. The benzothiazole scaffold is present in numerous compounds with a wide range of biological activities, including antibacterial and antifungal effects.
A number of studies have synthesized and screened 6-fluoro-benzothiazole derivatives for their activity against a spectrum of bacterial pathogens. In one study, a series of novel amides derived from 2-amino-6-fluorobenzothiazole (B1267395) were tested against various Gram-positive and Gram-negative bacterial strains. researchgate.net Some of these synthesized compounds showed antibacterial activity that was comparable or slightly better than the standard drug chloramphenicol. researchgate.net
However, the antibacterial efficacy can be highly variable depending on the specific substitutions on the benzothiazole ring. For example, a series of 6-substituted 2-aminobenzothiazole derivatives showed very low to no activity against tested strains of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. researchgate.net This suggests that the isosteric replacement of a thiol group with an amino group at the 2-position may lead to a loss of antibacterial activity for certain derivatives. researchgate.net Conversely, other research has found that certain benzothiazole derivatives do inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, benzothiazole-isatin hybrids displayed better activity against Gram-negative strains like E. coli and P. aeruginosa than against Gram-positive ones. nih.gov
Antibacterial Activity of Fluorinated Benzothiazole Derivatives
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Substituted 6-fluorobenzo[d]thiazole (B53051) amides | Various Gram-positive & Gram-negative | Comparable to Chloramphenicol | researchgate.net |
| 6-substituted 2-aminobenzothiazole derivatives | S. aureus, E. faecalis, E. coli | Very low to no activity | researchgate.net |
| Benzothiazole-isatin hybrids (e.g., 41c) | E. coli | Excellent (MIC = 3.1 µg/ml) | nih.gov |
| Benzothiazole-isatin hybrids (e.g., 41c) | P. aeruginosa | Excellent (MIC = 6.2 µg/ml) | nih.gov |
| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-resistant S. aureus (MRSA) | Active (MIC = 7.82 - 31.25 μg/mL) | nih.gov |
The antifungal potential of fluorinated aminobenzothiazole derivatives has also been a subject of investigation. A series of amides based on 6-fluorobenzo[d]thiazole were screened for antifungal activity against various fungal species, with some compounds showing efficacy comparable to the standard drug amphotericin B. researchgate.net
The nature of the substituent on the benzothiazole ring plays a crucial role in determining antifungal potency. For example, it was observed that derivatives with an electron-withdrawing nitro group at the 6-position of the benzothiazole nucleus, combined with chloro or fluoro substitutions on an associated aromatic amine, exhibited moderate antifungal activity. humanjournals.com In another study, a new series of 6-substituted 2-aminobenzothiazole derivatives were synthesized, and nearly all of them displayed some level of antifungal activity. researchgate.net Specifically, compounds designed based on molecular modeling studies showed the best activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 4-8 μg/mL. researchgate.net Furthermore, amiloride (B1667095) analogs featuring a 5,7-difluoro benzofuran (B130515) group showed activity against all tested fungal isolates with MICs ranging from < 2 µg/mL to 16 µg/mL. nih.gov
Antifungal Activity of Fluorinated Benzothiazole Derivatives
| Compound Type | Fungal Species | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Substituted 6-fluorobenzo[d]thiazole amides | Various | N/A | Comparable to Amphotericin B | researchgate.net |
| 6-nitro-2-aminobenzothiazole derivatives | Various | N/A | Moderate activity | humanjournals.com |
| 6-substituted 2-aminobenzothiazole derivatives (1n, 1o) | Candida albicans | MIC | 4-8 μg/mL | researchgate.net |
| 5,7-difluoro benzofuran HMA analog (26) | All tested fungal isolates | MIC | < 2 - 16 µg/mL | nih.gov |
Discovery and Characterization of Antiviral Activity (e.g., Anti-Norovirus Agents)
The development of effective antiviral agents is a critical area of pharmaceutical research. While extensive research has been conducted on benzothiazole derivatives against a variety of viruses, including HIV, dengue, and influenza, specific studies on 2-Fluorobenzo[d]thiazol-6-amine as an anti-norovirus agent are not prominently documented in the available literature. nih.govmdpi.com
Noroviruses are a leading cause of acute gastroenteritis worldwide, but the development of small-molecule therapeutics remains a challenge. nih.gov Research into antiviral agents often involves screening compound libraries against viral targets. For norovirus, this includes cell-based replicon systems using murine norovirus (MNV) as a surrogate. nih.govnih.gov Studies have identified various chemical scaffolds with anti-norovirus potential, such as nucleoside analogues like 2′-C-MeC, which has shown broad activity against different norovirus genogroups. nih.gov
The broader class of benzothiazole derivatives has shown promise against several viruses. For instance, certain benzothiazole-quinoline hybrids have demonstrated inhibitory activity against the dengue virus protease. nih.gov Additionally, some 2-amino-6-thiocyanato benzothiazole derivatives have been synthesized and screened for antiviral activities, although they did not show activity against HIV-1 in the reported studies. researchgate.net The substitution pattern on the benzothiazole ring is crucial; for example, a 1-(1,3-benzothiazol-2-yl)piperazine moiety at the C-7 position of certain quinolone derivatives was found to be advantageous for anti-HIV activity. nih.gov
While direct evidence for this compound against norovirus is lacking, the known antiviral potential of the broader benzothiazole class suggests that it could be a candidate for future screening and investigation.
Antiparasitic and Anthelmintic Research
Benzothiazole derivatives have been recognized for their antiparasitic and anthelmintic properties. nih.govnih.gov The core structure is found in some anthelmintic drugs and serves as a scaffold for the development of new agents against parasitic infections.
Research has demonstrated that certain thiazolyl aminobenzothiazole derivatives exhibit moderate to good anthelmintic activity against earthworm species like Pheretima posthuma, which is a common model for screening. nih.gov In one study, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized and evaluated. Compound 22 from this series displayed the most significant anthelmintic activity. nih.gov
Another study focused on synthesizing benzothiazole-substituted thiazolidinones and screening them for anthelmintic effects. While several compounds showed activity, their potency was generally less than that of the standard drug, Albendazole. Specifically, compounds BT 6 and BT 7 were noted for having good activity within the synthesized series. The introduction of a fluorine atom into the benzothiazole ring is a common strategy to enhance biological activity, and derivatives of 7-Chloro-6-fluorobenzo[d]thiazol-2-amine have been explored in this context.
Furthermore, fluorinated benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, have shown potent activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov This highlights the potential of incorporating fluorine into such heterocyclic scaffolds to develop new antiparasitic agents.
Table 1: Anthelmintic Activity of Selected Benzothiazole Derivatives
| Compound | Description | Activity Noted | Reference |
|---|---|---|---|
| Compound 22 | A thiazolyl aminobenzothiazole derivative | Most significant anthelmintic activity in its series | nih.gov |
| BT 6 | A 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-phenyl thiazolidin-4-one derivative | Good anthelmintic activity | |
| BT 7 | A 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-phenyl thiazolidin-4-one derivative | Good anthelmintic activity |
| Compound 3b | 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | High activity and selectivity for T. gondii | nih.gov |
Anti-inflammatory Research
The anti-inflammatory potential of benzothiazole derivatives is a significant area of investigation. mdpi.comnih.gov Chronic inflammation is implicated in numerous diseases, driving the need for novel anti-inflammatory drugs. nih.gov Fluorinated benzothiazole derivatives, in particular, have been synthesized and evaluated for their ability to modulate inflammatory pathways.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Research into fluorinated benzothiazole derivatives has often focused on their ability to inhibit these enzymes or reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
For example, a study on novel 6-fluoro benzothiazole derivatives showed that several compounds exhibited excellent inhibition of inflammation in a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs. figshare.com Another study synthesized a series of benzothiazole derivatives, including 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7 ), which significantly reduced the levels of IL-6 and TNF-α. nih.gov The anti-inflammatory action of certain 6-nitrobenzo[d]thiazol-2-amine derivatives has also been linked to their membrane-stabilizing properties. nih.gov
Table 2: Anti-inflammatory Activity of Selected Fluorinated Benzothiazole Derivatives
| Compound | Model/Target | Key Findings | Reference |
|---|---|---|---|
| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-4-nitrobenzamides | Carrageenan-induced rat paw edema | Exhibited excellent percentage of inhibition compared to diclofenac. | figshare.com |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | RAW264.7 macrophages | Significantly lowered levels of inflammatory cytokines IL-6 and TNF-α. | nih.gov |
| 6-Chloro-5-fluorobenzo[d]thiazol-2-amine derivatives | Macrophage cell lines | Reduced expression of pro-inflammatory cytokines IL-6 and TNF-α. |
| 6-nitrobenzo[d]thiazol-2-amine (N3) derivative | Hemolysis inhibition assay | Demonstrated dose-dependent membrane-stabilizing and anti-inflammatory properties. | nih.gov |
Anti-tubercular Research and DprE1 Enzyme Inhibition
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov Benzothiazole derivatives have emerged as a promising class of anti-tubercular agents. researchgate.net
A key target in Mtb for this class of compounds is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme. nih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 disrupts this pathway, leading to bacterial death. Benzothiazinones (BTZs), a related class of compounds, are potent covalent inhibitors of DprE1, binding to a critical cysteine residue (Cys387) in the enzyme's active site. nih.gov
Research has expanded to other benzothiazole-based scaffolds. One study reported the synthesis of a series of 2-mercaptobenzothiazole (B37678) derivatives and evaluated their potential as Mtb NDH-2 inhibitors, another important respiratory enzyme. nih.gov In this series, compound C5 , which features a 6-fluoro substitution, showed better anti-TB activity compared to its 6-chloro and 6-bromo counterparts, suggesting a beneficial role for the fluorine atom in interacting with the mycobacterial target. nih.gov
Other studies have identified benzothiazole derivatives through whole-cell screening campaigns, confirming their bactericidal activity against Mtb through potent inhibition of DprE1. researchgate.net The development of trifluoromethyl analogues of triazoles containing a dinitrophenyl moiety has also yielded compounds with potent DprE1 inhibitory activity and excellent efficacy against multidrug-resistant Mtb strains. nih.gov
Table 3: Anti-tubercular Activity of Selected Benzothiazole Derivatives
| Compound/Series | Target | Key Findings | Reference |
|---|---|---|---|
| Benzothiazinones (BTZs) | DprE1 | Potent covalent inhibitors of DprE1. | nih.gov |
| N-Cyclohexyl-2-((6-fluorobenzo[d]thiazol-2-yl)thio)acetamide (C5) | Mtb NDH-2 | Showed better anti-TB activity (MIC = 4–16 μg/ml) compared to chloro and bromo analogues. | nih.gov |
| Crowded Benzothiazoles (cBTs) | DprE1 | Exert bactericidal activity through potent DprE1 inhibition. | researchgate.net |
| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols | DprE1 | MIC values as low as 0.03 μM against Mtb H37Rv. | nih.gov |
Cholinesterase Inhibition Research for Neurological Applications
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurological disorders such as Alzheimer's disease. These drugs work by increasing the levels of acetylcholine, a key neurotransmitter, by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The benzothiazole scaffold has been explored for the development of new cholinesterase inhibitors. nih.govnih.gov
A study dedicated to the synthesis and evaluation of new 2-substituted-6-fluorobenzo[d]thiazole derivatives identified them as novel cholinesterase inhibitors. nih.gov The research involved synthesizing a series of carbamates based on the 6-fluorobenzo[d]thiazole structure and testing their ability to inhibit both AChE and BChE. The study established structure-activity relationships, indicating that the inhibitory activity was dependent on the lipophilicity of the compounds. nih.gov
More recently, a series of sulfonyl thioureas containing a benzo[d]thiazole ring were synthesized and showed remarkable inhibitory activity against both AChE and BChE. nih.gov Compound 6k from this series was particularly potent against both enzymes, with IC₅₀ values in the nanomolar range (27 nM for AChE and 43 nM for BChE), comparable to reference drugs. nih.gov Kinetic studies revealed a competitive-type inhibition mechanism for the most active compounds. nih.gov These findings underscore the potential of the fluorinated benzothiazole scaffold in designing potent enzyme inhibitors for neurological applications.
Table 4: Cholinesterase Inhibitory Activity of Benzothiazole Derivatives
| Compound/Series | Target Enzyme(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Substituted-6-fluorobenzo[d]thiazole carbamates | AChE, BChE | Active as cholinesterase inhibitors; activity dependent on lipophilicity. | nih.gov |
| Sulfonyl thiourea (B124793) 6k | AChE, BChE | AChE: 0.027 µM; BChE: 0.043 µM | nih.gov |
| Sulfonyl thiourea 6j | BChE | Potent inhibitor with competitive-type inhibition (Ki = 12.16 nM). | nih.gov |
Investigation of Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and a variety of diseases. Consequently, there is significant interest in identifying novel antioxidant compounds. nih.gov The thiazole (B1198619) and benzothiazole scaffolds are known to be present in compounds with antioxidant properties. mdpi.com
The antioxidant activity of benzothiazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Studies have shown that the introduction of different substituents onto the benzothiazole ring can modulate its antioxidant capacity.
One study investigated a series of isosteric benzothiazoles for their potential as multifunctional agents for skin protection, with a focus on their antioxidant and photoprotective properties. nih.gov Another research effort synthesized novel thiazole derivatives and found that their antioxidant activity was related to the substitution pattern on the aromatic ring. mdpi.com A 6-nitrobenzo[d]thiazol-2-amine (N3) derivative was shown to enhance the activities of antioxidant enzymes and increase glutathione (B108866) (GSH) levels in a zebrafish model, demonstrating its potential to mitigate oxidative stress. nih.gov
While specific data for this compound is limited, the collective research on related structures suggests that fluorinated aminobenzothiazoles are a promising class of compounds for further investigation as antioxidant agents.
Table 5: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 2′-C-MeC | |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles | |
| Albendazole | |
| 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-phenyl thiazolidin-4-one | |
| 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | |
| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-4-nitrobenzamides | |
| Diclofenac | |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | |
| 6-Chloro-5-fluorobenzo[d]thiazol-2-amine | |
| 6-nitrobenzo[d]thiazol-2-amine | |
| Benzothiazinones (BTZs) | |
| N-Cyclohexyl-2-((6-fluorobenzo[d]thiazol-2-yl)thio)acetamide | |
| Crowded Benzothiazoles (cBTs) | |
| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols | |
| 2-substituted-6-fluorobenzo[d]thiazole carbamates | |
| Sulfonyl thiourea 6k |
Structure Activity Relationship Sar Insights for Fluorinated Aminobenzothiazole Scaffolds
Impact of Fluorine Position and Substitution Patterns on Diverse Biological Activities
Research into fluorinated 2-(4-aminophenyl)benzothiazoles has revealed that these compounds are potently cytotoxic against sensitive human breast cancer cell lines (MCF-7 and MDA 468), with GI₅₀ values often less than 1 nM. bohrium.com The position of the fluorine atom affects the dose-response profiles. For instance, 5-fluoro analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, were identified as particularly potent antitumor agents and did not exhibit the biphasic dose-response relationship sometimes seen with non-fluorinated parent compounds. mdpi.combohrium.com Fluorine substitution in the benzothiazole (B30560) ring, particularly at the C5 position, has been shown to prevent metabolic hydroxylation, thereby enhancing metabolic stability. mdpi.combohrium.com
In other studies, placing a fluorine atom at the C6 position was found to improve cytotoxicity against certain cancer cell lines. nih.gov For example, a benzothiazole derivative with fluorine at position-6 showed high potency against the leukemia THP-1 cancer cell line, with an IC₅₀ value of 0.9 µM, which was more potent than the reference drug mitomycin-C. nih.gov Similarly, replacing chloro substituents with fluorine at the C6 position in other series of 2-aminobenzothiazoles led to a significant decrease in the minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating improved antibacterial activity. nih.gov Conversely, the presence of a fluorine or chlorine atom at the C7 position, while tolerated for potency, was found to impair selectivity for the CSF1R kinase. nih.gov
The synergistic effect of combining fluorine with other substituents has also been explored. In a series of benzothiazole–pyrazole (B372694) hybrids, compounds with a C-5 fluorine showed moderate anticancer potency (IC₅₀ = 1.3 µM), but the addition of another fluorine at C-6 (dual-fluorinated C-5/C-6) restored high potency (IC₅₀ = 0.23 µM). mdpi.com This demonstrates how combining electron-withdrawing groups at adjacent positions can optimize electronic properties to enhance biological activity. mdpi.com
| Compound/Scaffold | Fluorine Position | Other Key Substituents | Biological Activity Noted | Reference |
|---|---|---|---|---|
| 2-(4-amino-3-methylphenyl)benzothiazole | C5 | 4-amino-3-methylphenyl at C2 | Potent and selective antitumor agent (GI₅₀ < 1 nM in sensitive breast cancer lines); avoids biphasic dose-response. | mdpi.combohrium.com |
| N-Alkylbromo-benzothiazole derivative | C6 | - | Improved cytotoxicity against leukemia THP-1 cancer cell line (IC₅₀ = 0.9 µM). | nih.gov |
| 2-aminobenzothiazole (B30445) derivative | C6 | - | Replacing chloro groups with fluorine decreased MIC against S. aureus by ~6-fold. | nih.gov |
| Benzothiazole–pyrazole hybrid | C5/C6 (dual) | Pyrazole hybrid | Restored high antiproliferative potency (IC₅₀ = 0.23 µM) against cancer cell lines. | mdpi.com |
| 2-aminobenzothiazole derivative | C7 | - | Impaired selectivity for CSF1R kinase. | nih.gov |
Influence of Amino Group Modifications and Derivatization on Activity Profiles
The C2-amino group of the aminobenzothiazole scaffold is a versatile handle for chemical modification, and its derivatization is a key strategy for altering activity profiles and exploring new chemical space. nih.govnih.gov The exocyclic amino group can act as a hydrogen bond donor and can be functionalized to interact with various biological targets or to form fused heterocyclic systems. nih.govnih.gov
A common synthetic route involves reacting the 2-aminobenzothiazole with monochloroacetyl chloride, followed by condensation with various amines to produce a range of derivatives. acs.org This approach has been used to generate novel compounds with potential anticancer activities. nih.govacs.org For example, derivatives synthesized by this method, particularly those incorporating 4-nitroaniline (B120555) and piperazine-4-nitroaniline, showed significant growth reduction in lung (A549) and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 22.13 to 61.03 μM. nih.govacs.org
In the context of antibacterial agents, modifications to the amino group have proven critical for potency. In a series of N,N-disubstituted 2-aminobenzothiazoles, an N-propyl imidazole (B134444) moiety was found to be essential for potent inhibitory activity against Staphylococcus aureus. nih.gov Other studies have shown that creating benzamides from the 2-amino group can lead to novel derivatives with distinct properties. ijprs.com Furthermore, the amino group can serve as a reactive site for creating more complex structures, such as in enantioselective carbonylative coupling reactions where aminoheterocycles like 2-chloro-6-aminobenzothiazole are used as reactants. acs.org
| Core Scaffold | Amino Group Modification | Resulting Compound Class | Observed Activity | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | N-acylation with chloroacetyl chloride, then substitution with amines (e.g., 4-nitroaniline) | Glycinamide derivatives | Anticancer activity against A549 and MCF-7 cell lines (IC₅₀ = 22.13 - 61.03 μM). | nih.govacs.org |
| 2-Aminobenzothiazole | N,N-disubstitution with an N-propyl imidazole moiety | N,N-disubstituted aminobenzothiazoles | Potent antibacterial activity against S. aureus (MIC = 2.9 μM). | nih.gov |
| 2-Aminobenzothiazole | Reaction with benzoyl isothiocyanate | Benzamide derivatives | Synthesis of novel derivatives for further investigation. | ijprs.com |
| 2-Chloro-6-aminobenzothiazole | Used in asymmetric aminocarbonylation | Chiral amides | Demonstrates the utility of the amino group as a synthetic handle. | acs.org |
Effects of Heterocyclic Annulations and Side Chain Variations on Pharmacological Efficacy and Selectivity
Fusing additional heterocyclic rings to the aminobenzothiazole scaffold or introducing varied side chains are powerful strategies to enhance pharmacological efficacy and target selectivity. These modifications can create more complex three-dimensional structures that can form more specific and potent interactions with biological targets. nih.gov
One approach involves the cyclization of 2-aminobenzothiazole derivatives to form new ring systems. For example, reacting a 6-fluoro-2-aminobenzothiazole Schiff's base with mercaptoacetic acid yields a thiazolidinone ring fused to the core structure. Similarly, cyclizing a Schiff's base derived from 7-chloro-6-fluoro-2-aminobenzothiazole with chloroacetyl chloride can produce azetidinone (β-lactam) rings. These fused systems have been investigated for a wide range of biological activities, including anthelmintic, anti-inflammatory, and antimicrobial effects.
Another successful strategy is the hybridization of the aminobenzothiazole core with other pharmacologically active heterocycles. A series of 2-aminobenzothiazole-pyrazoles were developed as potent VEGFR-2 inhibitors with significant anticancer effects. nih.gov In a different context, the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold, used for imaging tau protein aggregates in Alzheimer's disease, was modified by replacing the central butadiene bridge with more stable linkers like 1,2,3-triazoles, amides, or esters. rsc.org While the triazole derivatives effectively visualized Aβ plaques, the amide and ester-linked compounds were able to detect neurofibrillary tangles (NFTs), demonstrating how linker modification can fine-tune target selectivity. rsc.org
| Core Scaffold | Modification | Resulting Structure | Target/Activity | Reference |
|---|---|---|---|---|
| 7-Chloro-6-fluoro-2-aminobenzothiazole | Condensation with pyrazolone, then cyclization with chloroacetyl chloride | Azetidinone-fused benzothiazole | Anti-inflammatory, antimicrobial, anti-diabetic | |
| 6-Fluoro-2-aminobenzothiazole | Formation of Schiff's base, then cyclization with mercaptoacetic acid | Thiazolidinone-fused benzothiazole | Anthelmintic activity | |
| 2-Aminobenzothiazole | Hybridization with pyrazole | 2-Aminobenzothiazole-pyrazole | VEGFR-2 inhibition, anticancer | nih.gov |
| Pyridinyl-butadienyl-benzothiazole (PBB3) | Replacement of butadiene bridge with amide or ester linker | Amide/Ester-linked benzothiazoles | Imaging of neurofibrillary tangles (NFTs) | rsc.org |
| 2-Aminobenzothiazole | Incorporation of an aminopyridine motif | Aminopyridine-aminobenzothiazole hybrid | CDK2 kinase inhibition | nih.gov |
Correlation between Molecular Conformation and Target Binding Affinity
The biological activity of fluorinated aminobenzothiazole derivatives is ultimately governed by their ability to bind to specific targets, a process dictated by the molecule's three-dimensional conformation and its capacity to form favorable interactions within the target's binding site. The planar 2-aminobenzothiazole scaffold is adept at participating in hydrogen bonds, π-π stacking, and van der Waals contacts. nih.gov
Co-crystal structure analyses have provided detailed insights into these interactions. For example, the 2-aminobenzothiazole moiety of an inhibitor was shown to fit into a hydrophobic pocket of BCL-XL, where it forms essential hydrogen bonds with the amino acid residues Leu108 and Ser106. nih.gov In this specific inhibitor, the fluorine atom at the C2 position was observed to be in close proximity to the side chain of Val141, suggesting a potential role in enhancing binding affinity through favorable steric or electronic interactions. nih.gov
Similarly, in molecular modeling studies of Aurora B kinase inhibitors, the 2-aminobenzothiazole nucleus was found to occupy the adenine-binding region, forming two crucial hydrogen bonds with Ala157 and Glu155 in the hinge backbone of the enzyme. nih.gov The ability of the scaffold's exocyclic nitrogen, cyclic sulfur, and cyclic nitrogen atoms to engage in hydrogen bonding, and even chalcogen bonds, contributes significantly to its inhibitory activity and target specificity. nih.govmdpi.com The conformation adopted by the molecule, including the orientation of substituents on the benzothiazole ring and any appended side chains, determines how effectively these interactions can be established, thereby correlating directly with binding affinity and pharmacological potency. nih.gov
Advanced Research Perspectives and Future Directions in Fluorinated Aminobenzothiazole Chemistry
Rational Design and Development of Novel Fluorinated Aminobenzothiazole Ligands with Enhanced Efficacy
The rational design of new therapeutic agents is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted, mechanism-based approach. For fluorinated aminobenzothiazoles, this involves the strategic placement of fluorine atoms and other functional groups to optimize interactions with biological targets and improve pharmacokinetic profiles.
A key consideration in the design of benzothiazole (B30560) derivatives is their metabolic stability. For instance, certain antitumor 2-(4-aminophenyl)benzothiazoles rely on metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, for their therapeutic effect. bohrium.com However, this metabolic process can also lead to deactivation and the emergence of unique dose-response relationships. bohrium.com The introduction of fluorine at specific positions on the benzothiazole ring is a rational strategy to prevent this undesirable metabolic hydroxylation, thereby enhancing the compound's stability and efficacy. bohrium.com This approach has led to the development of next-generation antitumor benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which demonstrates high potency. bohrium.com
Kinetics-based mechanistic analysis further guides the design process, allowing for the development of ligands with superior efficiency for specific chemical transformations, such as the arylation of primary amines. nih.gov By understanding the reaction kinetics, chemists can rationally design ligands that overcome challenges like coupling with sterically hindered amines under mild conditions. nih.gov This principle is directly applicable to the synthesis and modification of the 2-Fluorobenzo[d]thiazol-6-amine scaffold to create novel derivatives with precisely tuned properties.
Exploration of Multi-Targeting Approaches Utilizing Benzothiazole Hybrid Structures
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, rendering single-target drugs ineffective. researchgate.netnih.gov This has spurred the development of multi-target-directed ligands (MTDLs), which are designed to interact with several biological targets simultaneously. researchgate.netnih.gov The benzothiazole scaffold is a privileged structure in this approach due to its versatile binding capabilities. nih.govbiointerfaceresearch.com
Researchers have successfully created hybrid molecules by combining the aminobenzothiazole core with other pharmacophores. For example, benzothiazole-piperazine hybrids have been designed as multifunctional agents for Alzheimer's disease. researchgate.netnih.gov These compounds are engineered to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. researchgate.netnih.gov One such hybrid demonstrated potent, mixed-type inhibition of AChE and a significant ability to reduce Aβ aggregation. nih.gov
In oncology, benzothiazole hybrids are being explored to overcome challenges like drug resistance and unwanted side effects. nih.gov Hybrid compounds linking 2-aminobenzothiazole (B30445) with moieties like thiazolidinone (TZD) have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Similarly, hybrids of benzothiazole and 1,2,3-triazole have yielded potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.org
Below is a table summarizing the activity of selected benzothiazole hybrids against various biological targets.
| Compound Class | Target(s) | Example Compound | IC₅₀ (µM) | Target Disease/Cell Line |
| Benzothiazole-Piperazine Hybrid | AChE & Aβ Aggregation | Compound 1 | 0.42 (AChE) | Alzheimer's Disease |
| 2-Aminobenzothiazole-TZD Hybrid | VEGFR-2 | Compound 20 | 0.15 (VEGFR-2) | HCT-116, MCF-7, HepG2 |
| Benzothiazole-Triazole-Hydrazone Hybrid | EGFR | Compound 8a | 0.69 (EGFR) | T47D (Breast Cancer) |
| Benzothiazole-Triazole-Hydrazone Hybrid | EGFR | Compound 8b | 1.16 (EGFR) | T47D (Breast Cancer) |
This table presents selected data to illustrate the multi-targeting potential of benzothiazole hybrids. IC₅₀ values represent the concentration required to inhibit 50% of the target's activity.
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govnih.gov These computational tools can navigate the vastness of chemical space to generate innovative structures that humans might not conceive. youtube.com
In-depth Mechanistic Elucidation of Emerging Biological Activities and Drug Resistance Mechanisms
A profound understanding of a drug's mechanism of action and potential resistance pathways is critical for its successful clinical development. For fluorinated aminobenzothiazoles, research is focused on elucidating how these compounds exert their biological effects and how target cells might evade them.
As previously mentioned, the mechanism of certain antitumor benzothiazoles involves metabolic activation by CYP1A1. bohrium.com Fluorine substitution was rationally introduced to block metabolic deactivation, highlighting how mechanistic understanding can drive improved drug design. bohrium.com In the context of infectious diseases, benzothiazole derivatives have been developed as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. acs.org
However, the emergence of drug resistance is a persistent threat. nih.gov In bacteria, resistance to benzothiazole-based DNA gyrase inhibitors has been linked to specific mutations in the target enzyme. acs.org For example, studies on Acinetobacter baumannii mutants resistant to a benzothiazole inhibitor revealed mutations in the gyrB gene, which encodes a subunit of the DNA gyrase enzyme. acs.org Other resistance mechanisms can include modifications of different molecular targets or increased efflux of the compound from the bacterial cell. acs.orgnih.gov Understanding these resistance mechanisms at a molecular level is crucial for designing next-generation inhibitors that can overcome or bypass them.
The table below details specific mutations that have been identified to confer resistance to benzothiazole-based inhibitors.
| Organism | Drug Target | Resistance Mutation(s) | Consequence |
| Acinetobacter baumannii | DNA Gyrase (GyrB) | R150C, R150H | Reduced binding affinity of the inhibitor |
| Pseudomonas aeruginosa | DNA Gyrase (GyrB) | Mutation in gyrB gene | Reduced susceptibility to the inhibitor |
This table highlights specific examples of resistance-conferring mutations against benzothiazole-based compounds, based on findings from referenced studies. acs.org
Q & A
Q. What are the common synthetic routes for preparing 2-Fluorobenzo[d]thiazol-6-amine, and what key intermediates are involved?
- Methodological Answer : A typical synthesis involves multi-step procedures starting from nitro-substituted benzothiazole precursors. For example, diazotization of 6-nitrobenzo[d]thiazol-2-amine followed by fluorination using CuSO4/NaCl yields intermediates like 6-fluorobenzo[d]thiazol-2-amine. Subsequent deprotection or functionalization steps (e.g., amine group introduction) are performed under controlled conditions . Alternative routes may employ fluoroethanol and NaH in THF for etherification, followed by reduction to introduce the amine group .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., fluorine and amine groups) via chemical shifts and coupling patterns. For instance, the fluorine atom induces deshielding in adjacent protons, while the amine group shows characteristic broad singlets .
- X-ray Crystallography : Single-crystal analysis using SHELX software provides precise bond lengths and angles, validating the benzothiazole core and fluorine/amine substituents .
Q. What are the typical chemical reactions that this compound undergoes, and how does the fluorine substituent influence its reactivity?
- Methodological Answer : The fluorine atom enhances electron-withdrawing effects, directing electrophilic substitution to meta positions. Common reactions include:
- Nucleophilic Aromatic Substitution : Fluorine can be replaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzothiazole ring, leveraging palladium catalysts .
- Oxidation/Reduction : The amine group can be acetylated or oxidized to nitro derivatives, while the thiazole sulfur may form sulfoxides .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP functional) model the compound’s HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites. For example, exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like ionization potentials and electron affinities . Correlation-energy functionals (e.g., Colle-Salvetti) further refine predictions for intermolecular interactions .
Q. What strategies are effective in modifying the core structure of this compound to enhance its biological activity, and how can SAR studies be designed?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 2- or 6-positions to alter lipophilicity and binding affinity. For example, benzylation at the amine group improves antimicrobial activity .
- SAR Study Design : Synthesize analogs with systematic variations (e.g., halogen replacements, ring fusions) and test against biological targets (e.g., enzymes or microbial strains). Use statistical tools like CoMFA/CoMSIA to correlate structural features with activity .
Q. What advanced NMR techniques are suitable for analyzing the dynamic behavior of this compound in solution?
- Methodological Answer :
- NOESY/ROESY : Detect through-space interactions to study conformational changes in solution.
- ¹⁵N/¹⁹F NMR : Probe electronic environments of the amine and fluorine atoms, respectively. For example, ¹⁹F NMR can monitor hydrogen bonding or solvent effects .
- Variable-Temperature NMR : Analyze rotational barriers of substituents (e.g., amine group) to assess steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
